Iaa-94

説明

特性

IUPAC Name |

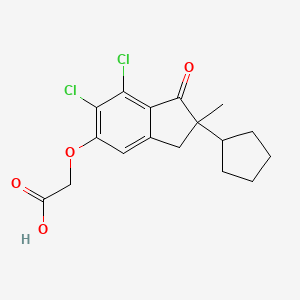

2-[(6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJGTHBMJBOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969160 | |

| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53108-00-2, 54197-05-6 | |

| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxoindan-5-yl)oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53108-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 473 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Intricate Mechanism of Iaa-94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iaa-94 is a well-established and potent inhibitor of intracellular chloride channels, making it a critical tool for studying the physiological roles of these channels and a molecule of interest in drug development.[1][2][3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Chloride Channel Blockade and Mitochondrial Modulation

The primary mechanism of action of this compound is the blockade of intracellular chloride channels.[1][2][3][4][5] This inhibitory activity has been observed across various cell types and tissues, impacting a range of physiological processes. Notably, this compound has been shown to reversibly inhibit chloride intracellular channel (CLIC) proteins at a concentration of 10 µM.[3][6]

A significant facet of this compound's action, particularly in the context of cardiovascular research, is its effect on mitochondria. Studies have demonstrated that this compound reduces the calcium retention capacity (CRC) of cardiac mitochondria in a dose-dependent manner.[1][2][7] This reduction in CRC can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to mitochondrial dysfunction and subsequent cell death.[1][2][7] This action underlies the observation that this compound can abrogate the protective effects of ischemic preconditioning in the heart.[1][2][8]

The soluble form of CLIC1, a target of this compound, shares structural homology with the glutathione S-transferase (GST) superfamily. It is proposed that this compound binds to a site on CLIC1 adjacent to the glutathione (GSH) binding site.[9]

Beyond its effects on mitochondria, this compound has been shown to influence vascular tone. In cerebral arteries, it can induce hyperpolarization and dilatation, thereby inhibiting myogenic tone.[10][11] Furthermore, it plays a role in the vasoconstrictive responses of afferent arterioles to angiotensin II and norepinephrine.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various studies.

| Parameter | Value | Tissue/System | Reference |

| Ki | 1 µM | Bovine kidney cortex microsomes | [3][6] |

| Concentration | Effect on Mitochondrial CRC | Reference |

| 3 µmol L⁻¹ | ~40% reduction | [2] |

| 100 µmol L⁻¹ | ~85% reduction | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound's mechanism leading to mitochondrial dysfunction.

Caption: Common experimental workflows to study this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Patch-Clamp Electrophysiology for Chloride Current Measurement

This protocol is a generalized guide for recording chloride currents and assessing their inhibition by this compound. Specific parameters will need to be optimized for the cell type under investigation.

1. Cell Preparation:

- Culture the cells of interest on glass coverslips suitable for microscopy.

- Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

- Continuously perfuse the chamber with an external solution.

2. Solutions:

- Internal (Pipette) Solution (example): Compositions will vary, but a typical solution may contain (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with CsOH.

- External (Bath) Solution (example): A standard external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

3. Recording:

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

- Establish a gigaohm seal (>1 GΩ) with a target cell.

- Rupture the cell membrane to achieve the whole-cell configuration.

- Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit chloride currents.

- Record baseline currents.

4. This compound Application:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

- Dilute the stock solution to the final desired concentrations in the external solution immediately before use.

- Apply this compound to the recording chamber via the perfusion system.

- Record currents in the presence of this compound to determine the extent of inhibition.

Mitochondrial Calcium Retention Capacity (CRC) Assay

This protocol outlines the measurement of mitochondrial CRC using a fluorescent calcium indicator.

1. Isolation of Mitochondria:

- Harvest fresh tissue (e.g., heart) and homogenize in an ice-cold isolation buffer.

- Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

- Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

- Wash the mitochondrial pellet and resuspend in an appropriate assay buffer.

- Determine the protein concentration of the mitochondrial suspension.

2. CRC Measurement:

- Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

- Add the assay buffer to the cuvette, followed by the isolated mitochondria and a fluorescent calcium indicator (e.g., Calcium Green 5N).

- After a baseline reading is established, add a known amount of CaCl₂ to the cuvette at regular intervals.

- The mitochondria will take up the calcium, resulting in a low fluorescence signal.

- The opening of the mPTP will cause a sudden release of calcium into the buffer, leading to a sharp increase in fluorescence.

- The total amount of calcium taken up by the mitochondria before this sharp increase is the CRC.

3. This compound Treatment:

- To assess the effect of this compound, pre-incubate the isolated mitochondria with varying concentrations of this compound before initiating the CRC measurement.

- Compare the CRC of treated mitochondria to that of untreated controls.

Radioligand Binding Assay for Ki Determination

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for chloride channels.

1. Membrane Preparation:

- Homogenize the tissue of interest (e.g., kidney cortex) in a suitable buffer.

- Perform differential centrifugation to isolate a microsomal membrane fraction enriched with the target channels.

- Resuspend the membrane preparation and determine the protein concentration.

2. Binding Reaction:

- In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target channel (e.g., a tritiated channel blocker), and varying concentrations of unlabeled this compound.

- Incubate the mixture to allow the binding to reach equilibrium.

3. Separation and Detection:

- Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

References

- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS#:54197-31-8 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. This compound - Biochemicals - CAT N°: 17877 [bertin-bioreagent.com]

- 7. [논문]Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria [scienceon.kisti.re.kr]

- 8. ahajournals.org [ahajournals.org]

- 9. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of chloride channels in afferent arteriolar constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Iaa-94 in Myocardial Infarction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indanyloxyacetic acid-94 (Iaa-94) is a potent intracellular chloride channel blocker that has emerged as a critical tool for investigating the molecular underpinnings of myocardial infarction (MI), particularly in the context of ischemia-reperfusion (IR) injury. This technical guide synthesizes the current understanding of this compound's role in MI, focusing on its mechanism of action, relevant signaling pathways, experimental protocols for its use in research, and key quantitative data from preclinical studies. The primary mechanism by which this compound exacerbates myocardial damage is through its inhibitory effect on mitochondrial chloride channels, leading to a reduction in the calcium retention capacity of mitochondria and subsequent opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. While this compound has proven invaluable for elucidating these fundamental processes, its application is currently confined to preclinical research, with no active clinical trials for cardiovascular indications.

Introduction

Myocardial infarction remains a leading cause of morbidity and mortality worldwide. The pathophysiology of MI is complex, involving intricate signaling cascades that govern cardiomyocyte life and death, particularly in the setting of ischemia-reperfusion injury. Ion channels, including chloride channels, play a crucial role in maintaining cellular homeostasis, and their dysregulation can significantly impact the heart's response to ischemic stress. This compound, by selectively blocking intracellular chloride channels, provides a unique pharmacological tool to dissect the contribution of these channels to myocardial injury and to explore potential therapeutic targets. This guide provides an in-depth overview of the current knowledge surrounding this compound's role in the study of myocardial infarction.

Mechanism of Action and Signaling Pathways

The primary detrimental effect of this compound in the context of myocardial infarction is its ability to augment ischemic injury. This is achieved by targeting intracellular chloride channels, particularly those located in the mitochondria. The prevailing evidence points to a direct impact on mitochondrial function, leading to the exacerbation of cell death pathways.

The Central Role of Mitochondrial Calcium Retention Capacity

Research has demonstrated that this compound's cardio-deleterious effects are mediated by its ability to modulate the calcium retention capacity (CRC) of cardiac mitochondria.[1][2] Mitochondria are central to cell survival and death, and their ability to handle calcium is critical.[1][2] In the context of ischemia-reperfusion injury, excessive calcium influx into the mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[1][2]

This compound has been shown to inhibit the CRC of isolated cardiac mitochondria in a concentration-dependent manner.[1][2] This means that in the presence of this compound, mitochondria are less able to sequester calcium before the mPTP opens. This premature opening of the mPTP is a key step in the pathway leading to increased myocardial infarct size.[1][2] Interestingly, this compound does not appear to alter the mitochondrial membrane potential directly.[1][2]

The effect of this compound on CRC is significant because even cyclosporin A (CsA), a known inhibitor of mPTP opening, cannot override the detrimental effects of this compound.[1][2] This suggests that this compound acts at a point in the pathway that is either upstream of or parallel to the site of CsA action, making the mitochondria more susceptible to permeability transition.

Signaling Pathway Diagram

Quantitative Data from Preclinical Studies

Preclinical studies, primarily in rodent models, have provided quantitative evidence of this compound's impact on myocardial infarct size. These studies are crucial for understanding the magnitude of its effect and for validating the proposed mechanism of action.

| Parameter | Control Group | This compound Treated Group | Fold Change | Species | Reference |

| Infarct Size (% of Area at Risk) | 33.5 ± 6% | 58.1 ± 7% | ~1.73 | Rat | [1] |

| Calcium Uptake for mPTP Opening (% of control) | 100% | 39.6 ± 8% (at 30 µmol L⁻¹) | ~0.40 | N/A (Isolated Mitochondria) | [1] |

| Calcium Uptake for mPTP Opening (% of control) | 100% | 84.8 ± 4.2% (at 100 µmol L⁻¹) | ~0.85 | N/A (Isolated Mitochondria) | [1] |

Experimental Protocols

To facilitate further research in this area, this section provides a detailed methodology for an in vivo model of myocardial infarction to study the effects of this compound, based on established protocols.

In Vivo Rat Model of Myocardial Infarction

This protocol describes the induction of MI by ligation of the left anterior descending (LAD) coronary artery in rats, followed by treatment with this compound.

1. Animal Preparation and Anesthesia:

-

Adult male Sprague-Dawley rats (250-300g) are used.

-

Anesthesia is induced with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

-

The anesthetized rat is placed on a heating pad to maintain body temperature.

2. Surgical Procedure:

-

The trachea is intubated, and the animal is ventilated with a rodent ventilator.

-

A left thoracotomy is performed to expose the heart.

-

The pericardium is opened, and the LAD coronary artery is identified.

-

A suture is passed around the LAD, approximately 2-3 mm from its origin.

3. Induction of Ischemia and Reperfusion:

-

Myocardial ischemia is induced by tightening the suture to occlude the LAD.

-

Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.

-

The ischemia is maintained for a period of 30-45 minutes.

-

Reperfusion is initiated by releasing the suture.

4. This compound Administration:

-

This compound (e.g., 20 mg/kg body weight) or a vehicle control (e.g., phosphate-buffered saline) is administered via intravenous injection a few minutes before the onset of reperfusion.[1]

5. Post-operative Care and Infarct Size Assessment:

-

The chest is closed, and the animal is allowed to recover.

-

After a designated reperfusion period (e.g., 3 hours), the animal is euthanized.[1]

-

The heart is excised, and the coronary artery is re-occluded.

-

Evans blue dye is injected to delineate the area at risk (AAR).

-

The heart is sliced, and the sections are incubated in triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

-

The infarct size (IS) is quantified as a percentage of the AAR.

Experimental Workflow Diagram

Role in Cardiac Fibrosis

Cardiac fibrosis is a critical component of the heart's response to myocardial infarction, involving the replacement of dead cardiomyocytes with a collagen-based scar. While the acute effects of this compound on infarct size are well-documented, its specific role in the subsequent development of cardiac fibrosis is not yet clearly defined in the scientific literature. The complex signaling pathways that govern fibrosis, involving various cytokines, growth factors, and immune cells, present a challenging area of investigation. Future research may explore whether the modulation of mitochondrial function by this compound in the acute phase of MI has long-term consequences on the fibrotic response and cardiac remodeling.

Clinical Relevance and Future Directions

Currently, this compound is utilized as a preclinical research tool to investigate the fundamental mechanisms of myocardial injury. There are no ongoing or completed clinical trials evaluating this compound for the treatment of myocardial infarction in humans. The primary value of this compound for drug development professionals lies in its ability to validate the mitochondrial chloride channel as a potential therapeutic target. By understanding the detrimental effects of blocking this channel with this compound, researchers can explore the development of novel therapeutic agents that may have the opposite effect – for instance, channel openers or positive modulators – with the aim of protecting the myocardium from ischemia-reperfusion injury.

Conclusion

This compound has proven to be an indispensable pharmacological agent for dissecting the intricate role of mitochondrial chloride channels in the pathophysiology of myocardial infarction. Its ability to reduce mitochondrial calcium retention capacity and promote the opening of the mitochondrial permeability transition pore provides a clear mechanism for its exacerbation of ischemic injury. The quantitative data from preclinical models robustly support this mechanism. While its direct clinical application is not on the horizon, the insights gained from studying this compound are invaluable for the scientific and drug development communities, paving the way for the exploration of new therapeutic strategies aimed at preserving mitochondrial function and protecting the heart from the devastating consequences of myocardial infarction.

References

- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic properties of Iaa-94 as a research compound

An In-depth Whitepaper on the Core Properties and Methodologies of a Key Chloride Channel Inhibitor

Abstract

Indanyloxyacetic acid-94 (Iaa-94) is a potent and widely utilized research compound known for its inhibitory effects on chloride channels. This technical guide provides an in-depth overview of the fundamental properties of this compound, tailored for researchers, scientists, and drug development professionals. It covers its mechanism of action, key chemical characteristics, and significant experimental findings. The guide also presents detailed experimental protocols for assays commonly used to investigate this compound's effects and visualizes the associated signaling pathways, offering a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound, also known as R(+)-[(6,7-dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl)oxy]acetic acid, is a chiral indanyloxyacetic acid derivative. Its activity as a chloride channel blocker is specific to the R(+) enantiomer.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₈Cl₂O₄ | [1] |

| Molecular Weight | 357.2 g/mol | [1] |

| CAS Number | 54197-31-8 | [1] |

| Appearance | Solid | |

| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| UV Absorption Maxima | 224, 269, 306 nm | [1] |

Mechanism of Action and Biological Effects

This compound is a well-characterized inhibitor of various chloride channels, making it a valuable tool for studying the physiological roles of these channels in diverse cellular processes.[2]

Inhibition of Chloride Channels

This compound exhibits inhibitory activity against a range of chloride channels, including the Chloride Intracellular Channel (CLIC) family and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[3][4] Its binding affinity for chloride channels in bovine kidney cortex microsomes has been determined with a Ki value of 1 µM.[1]

| Target | Organism/Tissue | Inhibition Data | Reference |

| Chloride Channels | Bovine Kidney Cortex Microsomes | Ki = 1 µM | [1] |

| CLIC1 | Human | High-affinity binding | [3] |

| Swell-activated Cl⁻ currents | Rabbit Ventricular Myocytes | 10 µM abolishes currents | [5] |

| Basal Cl⁻ currents | Rabbit Ventricular Myocytes | 10 µM abolishes currents | [5] |

Modulation of Mitochondrial Function

A significant body of research highlights the impact of this compound on mitochondrial function. It has been shown to decrease the calcium retention capacity (CRC) of cardiac mitochondria in a concentration-dependent manner.[4][6] This effect is linked to the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic cell death.[6][7]

| Effect | Concentration | Cell/Tissue Type | Reference |

| Reduced Mitochondrial CRC | 3 µM | Isolated Cardiac Mitochondria | [4] |

| Reduced Mitochondrial CRC | 100 µM | Isolated Cardiac Mitochondria | [4] |

| Inhibition of Channel Current | 10 µmol L⁻¹ | Cardiac Mitoplast | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted to assess the effects of this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is used to measure ion channel activity across the entire cell membrane.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Glass micropipettes

-

External solution (e.g., ACSF: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, pH 7.4)

-

Internal solution (e.g., 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3)

-

This compound stock solution

Procedure:

-

Prepare cells on coverslips in a recording chamber perfused with external solution.[8]

-

Fabricate micropipettes with a resistance of 4-8 MΩ and fill with internal solution.[8]

-

Under microscopic guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal).[9]

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[10]

-

Clamp the cell membrane at a desired holding potential and record baseline currents.

-

Perfuse the chamber with an external solution containing the desired concentration of this compound.

-

Record changes in ion channel currents in the presence of this compound.

Mitochondrial Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to take up and store calcium before the opening of the mPTP.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 40 µM EGTA, pH 7.2)[11]

-

Calcium Green™-5N fluorescent dye

-

CaCl₂ solution

-

Fluorometer

Procedure:

-

Resuspend isolated mitochondria in the assay buffer.[11]

-

Add Calcium Green™-5N to the mitochondrial suspension to a final concentration of 0.5 µM.[2]

-

Incubate for 1 minute at room temperature, protected from light.[2]

-

Add a known concentration of this compound or vehicle control to the suspension.

-

In the fluorometer, add sequential pulses of a standard CaCl₂ solution to the mitochondrial suspension.[2]

-

Monitor the fluorescence of Calcium Green™-5N. A sharp increase in fluorescence indicates Ca²⁺ release from the mitochondria due to mPTP opening.[2]

-

The total amount of Ca²⁺ added before the fluorescence spike represents the calcium retention capacity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in 96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration.[12]

-

Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 1-4 hours at 37°C.[12]

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Visualizations

This compound's inhibition of chloride channels can impact various downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by this compound.

Caption: this compound's inhibition of CLIC1 and its downstream effects on macrophage function.

Caption: Role of this compound in modulating cardioprotective signaling pathways.

Caption: Experimental workflow for the Mitochondrial Calcium Retention Capacity (CRC) assay.

Conclusion

This compound remains an indispensable tool in the study of chloride channel function and its implications in cellular physiology and pathology. Its well-defined inhibitory action allows for the targeted investigation of chloride-dependent processes, from mitochondrial bioenergetics to complex signaling cascades in cardioprotection and immune responses. This guide provides a foundational resource for researchers utilizing this compound, offering standardized protocols and a deeper understanding of its molecular interactions. As research into the intricate roles of ion channels continues to expand, the precise application of pharmacological tools like this compound will be crucial in uncovering novel therapeutic targets and advancing our understanding of fundamental biological processes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]

- 3. Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Patch Clamp Protocol [labome.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of IAA-94 on Myogenic Tone in Cerebral Arteries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the chloride channel blocker, indanyloxyacetic acid (IAA-94), on the myogenic tone of cerebral arteries. Myogenic tone, the intrinsic ability of arteries to constrict in response to increased intravascular pressure, is a fundamental mechanism for the autoregulation of cerebral blood flow. Understanding the pharmacological modulation of this process is critical for the development of novel therapeutics for cerebrovascular diseases. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathways.

Core Findings: this compound Induces Vasodilation by Inhibiting Myogenic Tone

This compound has been demonstrated to be a potent inhibitor of myogenic tone in cerebral arteries.[1][2] Studies on isolated rat posterior cerebral arteries have shown that this compound causes significant hyperpolarization and vasodilation in a concentration-dependent manner.[1][2] This effect is attributed to its role as a chloride channel blocker, which prevents the pressure-induced depolarization necessary for the initiation of myogenic constriction.[1][2][3]

Quantitative Impact of this compound on Cerebral Artery Physiology

The following table summarizes the key quantitative findings from studies investigating the effects of this compound on pressurized cerebral arteries.

| Parameter | Experimental Condition | Result | Reference |

| Arterial Diameter | Pressurized (80 mmHg) rat posterior cerebral arteries | Up to 90% dilatation | [1][2] |

| Membrane Potential | Pressurized (80 mmHg) rat posterior cerebral arteries | 10-15 mV hyperpolarization | [1][2] |

| Myogenic Tone | Pressurized (20-100 mmHg) rat posterior cerebral arteries | Inhibition of pressure-induced constriction | [3] |

| Effect at Low Pressure | Low intravascular pressure | No effect on membrane potential or diameter | [1][2] |

Signaling Pathways of Myogenic Tone and this compound Intervention

Myogenic constriction is initiated by the activation of ion channels in vascular smooth muscle cells in response to increased intravascular pressure. This leads to membrane depolarization, activation of voltage-gated Ca²⁺ channels, an influx of Ca²⁺, and subsequent smooth muscle contraction. Evidence suggests that pressure activates this compound-sensitive chloride channels, leading to an efflux of Cl⁻ ions and depolarization.[2][3][4] this compound, by blocking these chloride channels, prevents this initial depolarization, thereby inhibiting the entire cascade leading to vasoconstriction.

Caption: Signaling pathway of myogenic tone and the inhibitory action of this compound.

Experimental Protocols

The primary experimental technique used to investigate the effects of this compound on myogenic tone is pressure myography . This ex vivo method allows for the study of isolated, pressurized arteries in a controlled environment, free from confounding neural and hormonal influences.[5]

Pressure Myography Protocol

A detailed workflow for a typical pressure myography experiment is outlined below.

Caption: General workflow for a pressure myography experiment.

Detailed Steps:

-

Vessel Isolation: Cerebral arteries, such as the posterior cerebral artery, are carefully dissected from the brain of a suitable animal model (e.g., rat).[6]

-

Cannulation and Mounting: The isolated artery segment is mounted onto two glass micropipettes in a temperature-controlled, oxygenated physiological salt solution bath on the stage of an inverted microscope.[5][7]

-

Pressurization and Myogenic Tone Development: The vessel is pressurized to a specific level (e.g., 80 mmHg) to induce myogenic constriction.[1][2] The internal diameter is continuously monitored using a video dimension analyzer.[5]

-

Pharmacological Intervention: Once a stable myogenic tone is established, this compound is added to the superfusate at varying concentrations.

-

Data Recording: Changes in arterial diameter are recorded. For membrane potential measurements, vascular smooth muscle cells are impaled with sharp microelectrodes to record changes in response to this compound.[8]

The Role of Specific Chloride Channels

While this compound is a general chloride channel blocker, research has pointed towards the involvement of specific types of chloride channels in the myogenic response. These include:

-

Volume-Regulated Anion Channels (VRACs): These channels are activated by cell swelling and have been implicated in various physiological processes. This compound is known to block VRACs.[9][10]

-

TMEM16A (ANO1): These are Ca²⁺-activated chloride channels. Studies have shown that TMEM16A channels contribute to the myogenic response in cerebral arteries.[11]

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): While primarily known for its role in epithelial transport, CFTR is also expressed in vascular smooth muscle and may play a role in regulating vascular tone.[12][13][14]

The precise contribution of each of these channels to the effects of this compound on myogenic tone is an active area of research.

Non-Selectivity and Off-Target Effects of this compound

It is crucial for researchers to be aware of the potential non-specific effects of this compound. Some studies have indicated that at certain concentrations, this compound may also affect other ion channels, such as L-type calcium channels, and have other non-specific cellular effects.[4][15] Therefore, interpretation of data should consider these potential off-target actions, and the use of multiple, structurally different chloride channel blockers is recommended to confirm findings.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for investigating the role of chloride channels in the myogenic regulation of cerebral blood flow. Its potent vasodilatory effect, achieved through the inhibition of pressure-induced depolarization, highlights the critical role of chloride channel activity in maintaining cerebrovascular tone. Future research should focus on elucidating the specific subtypes of chloride channels targeted by this compound in cerebral arteries and exploring the therapeutic potential of more selective chloride channel modulators for the treatment of cerebrovascular disorders characterized by dysregulated myogenic tone. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for scientists and drug development professionals working in this field.

References

- 1. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloride channel blockers inhibit myogenic tone in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stretch-activated Cation Channels and the Myogenic Response of Small Arteries - Mechanosensitivity in Cells and Tissues - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measurement of chloride flux associated with the myogenic response in rat cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pressure Myograph Technique [cvlabs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Veterian Key [veteriankey.com]

- 8. Electrophysiology - Wikipedia [en.wikipedia.org]

- 9. VRAC channel inhibition as a novel strategy for the treatment of ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LRRC8A-dependent volume-regulated anion channels contribute to ischemia-induced brain injury and glutamatergic input to hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TMEM16A Channels Contribute to the Myogenic Response in Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CFTR Therapeutics Normalize Cerebral Perfusion Deficits in Mouse Models of Heart Failure and Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cystic fibrosis transmembrane conductance regulator protein expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression and function of cystic fibrosis transmembrane conductance regulator in rat intrapulmonary arteries [pubmed.ncbi.nlm.nih.gov]

- 15. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Afferent Arteriolar Constriction with IAA-94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of IAA-94, a chloride channel blocker, in the investigation of afferent arteriolar constriction. The afferent arterioles are critical regulators of renal blood flow and glomerular filtration rate, and understanding the mechanisms governing their constriction is paramount in renal physiology and the development of novel therapeutics for kidney diseases.[1][2][3] This document outlines the key signaling pathways influenced by this compound, summarizes quantitative data from relevant studies, and provides detailed experimental protocols for researchers in the field.

Core Concepts: The Role of Chloride Channels in Afferent Arteriolar Tone

The constriction of afferent arterioles is a complex process involving various ion channels and signaling cascades.[4] A crucial, yet sometimes overlooked, component of this mechanism is the involvement of chloride channels. The efflux of chloride ions can lead to membrane depolarization, which in turn activates voltage-dependent calcium channels, triggering smooth muscle contraction.[5][6] this compound serves as a valuable pharmacological tool to probe the contribution of these chloride channels to afferent arteriolar tone.

Signaling Pathway of Angiotensin II and Norepinephrine-Induced Constriction

Angiotensin II (Ang II) and norepinephrine (NE) are potent vasoconstrictors of the afferent arteriole. Evidence suggests that their mechanism of action involves the opening of chloride channels.[5] The subsequent chloride efflux contributes to membrane depolarization, which then activates L-type voltage-dependent calcium channels, leading to an influx of extracellular calcium and ultimately, smooth muscle cell contraction. This compound can abolish Ang II-induced afferent arteriolar constriction, highlighting the critical role of chloride channels in this pathway.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of various agents on afferent arteriolar diameter, providing a clear comparison of the impact of this compound.

Table 1: Effect of Angiotensin II and this compound on Afferent Arteriolar Constriction

| Agent | Concentration | Change in Afferent Arteriolar Diameter (%) | Reference |

| Angiotensin II | 0.3 nM | -33 ± 3 | [5] |

| Angiotensin II (in the presence of this compound) | 0.3 nM | Abolished constriction | [5] |

| Angiotensin II | 0.1 nM | -15.2 ± 1.7 | [7] |

| Angiotensin II | 1.0 nM | -23.3 ± 3.2 | [7] |

| Angiotensin II | 10.0 nM | -36.1 ± 3.4 | [7] |

Table 2: Effect of Norepinephrine and Low Chloride on Afferent Arteriolar Constriction

| Agent | Concentration | Change in Afferent Arteriolar Diameter (%) | Reference |

| Norepinephrine | 0.1 µM | -14 ± 2 | [5] |

| Norepinephrine (in low chloride perfusate) | 0.1 µM | -19 ± 2 | [5] |

Table 3: Myogenic Response and the Effect of this compound

| Condition | Change in Afferent Arteriolar Diameter (%) | Reference |

| Increased Pressure (80 to 160 mmHg) | -20 ± 2 | [5] |

| Increased Pressure (in the presence of this compound) | No significant change from basal diameter | [5] |

Experimental Protocols

This section provides a detailed methodology for the isolation, microperfusion, and experimental manipulation of rabbit afferent arterioles, based on established protocols.[8]

I. Isolation and Microperfusion of Rabbit Afferent Arterioles

Objective: To isolate and perfuse a single afferent arteriole for direct observation and measurement of vascular responses.

Materials:

-

New Zealand White rabbits (1.5-3 kg)

-

Physiological Salt Solution (PSS)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Bovine Serum Albumin (BSA)

-

Dissection microscope

-

Inverted microscope with a temperature-controlled chamber

-

Concentric glass microperfusion pipettes

-

Micromanipulators

-

Pressure transducer and regulator

Procedure:

-

Animal Preparation: Anesthetize the rabbit and excise the kidneys.

-

Dissection: Immediately place the kidneys in cold (4°C) PSS. Under a dissection microscope, carefully dissect a single afferent arteriole with its attached glomerulus.

-

Mounting: Transfer the dissected vessel to a temperature-regulated chamber on the stage of an inverted microscope.

-

Cannulation: Using micromanipulators, mount the afferent arteriole onto a set of concentric glass pipettes. The outer holding pipette secures the vessel, while the inner perfusion pipette is advanced into the lumen.

-

Perfusion: Perfuse the arteriole with PSS containing 1% BSA at a controlled pressure (typically 60-80 mmHg) and maintain the temperature at 37°C.

-

Equilibration: Allow the vessel to equilibrate for a 10-30 minute period before initiating experimental protocols.[7]

-

Viability Check: Assess the viability of the arteriole by observing its constriction in response to a high potassium solution.

II. Investigation of this compound on Agonist-Induced Constriction

Objective: To determine the effect of this compound on the vasoconstrictor response to agonists like Angiotensin II or Norepinephrine.

Procedure:

-

Baseline Measurement: After equilibration, record the baseline diameter of the afferent arteriole.

-

Agonist Application: Introduce a known concentration of the vasoconstrictor agonist (e.g., 0.3 nM Angiotensin II) into the superfusate and record the steady-state constricted diameter.

-

Washout: Replace the agonist-containing solution with PSS to allow the vessel to return to its baseline diameter.

-

This compound Incubation: Introduce this compound (e.g., 30 µM) into the superfusate and incubate for a sufficient period. Record the vessel diameter to observe any direct effect of this compound on basal tone.

-

Agonist Application with this compound: While continuing to superfuse with this compound, reintroduce the same concentration of the vasoconstrictor agonist.

-

Final Measurement: Record the steady-state diameter of the arteriole in the presence of both this compound and the agonist.

-

Data Analysis: Compare the percentage of constriction induced by the agonist in the absence and presence of this compound.

Conclusion

This compound is an indispensable tool for elucidating the role of chloride channels in the regulation of afferent arteriolar tone. The evidence strongly indicates that chloride channel activation is a key step in the signaling cascade of potent vasoconstrictors like Angiotensin II and Norepinephrine. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these mechanisms and explore the potential of targeting chloride channels for the treatment of renal and cardiovascular diseases. The provided quantitative data serves as a valuable reference for experimental design and interpretation of results.

References

- 1. Afferent arterioles - Wikipedia [en.wikipedia.org]

- 2. Specific Kidney Afferent Arteriole Cell Cell Types - CZ CELLxGENE CellGuide [cellxgene.cziscience.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Contractile properties of afferent and efferent arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of chloride channels in afferent arteriolar constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloride is essential for contraction of afferent arterioles after agonists and potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for IAA-94 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAA-94 is a potent and widely utilized inhibitor of chloride channels, particularly the Chloride Intracellular Channel (CLIC) family of proteins. Its ability to modulate chloride ion flux across cellular membranes makes it a valuable tool for investigating the physiological and pathological roles of these channels in a variety of in vitro models. These application notes provide detailed protocols for utilizing this compound in key in vitro assays, summarize relevant quantitative data, and present visual diagrams of implicated signaling pathways to facilitate experimental design and data interpretation.

Mechanism of Action

This compound primarily functions as a blocker of intracellular chloride channels. A key target of this compound is the CLIC1 protein. By inhibiting CLIC1 and other related chloride channels, this compound can modulate a range of cellular processes, including cell volume regulation, intracellular pH, and the generation of reactive oxygen species (ROS). Notably, in cardiac mitochondria, this compound has been shown to decrease the calcium retention capacity, which can lead to the opening of the mitochondrial permeability transition pore (mPTP)[1][2].

Data Presentation

Quantitative Data for this compound in In Vitro Studies

| Parameter | Cell Line/System | Assay | Value | Reference |

| IC50 | Colon Cancer Cells (LOVO) | Cell Migration | ~20 µM | |

| Colon Cancer Cells (LOVO) | Cell Invasion | ~20 µM | ||

| Various Cancer Cell Lines | Cytotoxicity | 10-50 µM | [3] | |

| Ki | Bovine Kidney Cortex Microsomes | Chloride Channel Binding | 1 µM | |

| Effective Concentration | Cardiac Mitoplasts | Chloride Current Inhibition | 10 µM | [1] |

| Cardiac Mitochondria | Reduction of Calcium Retention Capacity | 3-100 µM | [1] | |

| Colon Cancer Cells (LOVO) | Inhibition of ROS generation | 20-40 µM |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol outlines the use of MTT or CCK-8 assays to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS) or CCK-8 solution

-

Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol) for MTT

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C[4].

-

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8)[4][5].

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells following this compound treatment, analyzed by flow cytometry[6][7][8].

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording chloride currents in whole-cell patch-clamp configuration to study the inhibitory effect of this compound[9][10][11][12].

Materials:

-

Cells expressing chloride channels of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with CsOH)

-

This compound stock solution

Protocol:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Obtain a gigaohm seal on a selected cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage-step protocol to elicit chloride currents (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms).

-

-

This compound Application: Perfuse the external solution containing the desired concentration of this compound onto the cell.

-

Data Acquisition: Record the chloride currents before and after the application of this compound.

-

Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current inhibition by this compound.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol describes the use of a Transwell system to assess the effect of this compound on cell migration and invasion[13][14][15].

Materials:

-

Cells of interest

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Insert Preparation: For invasion assays, coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Starve the cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

-

Assay Setup: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the stained cells in several random fields under a microscope.

Mandatory Visualization

Signaling Pathway Diagrams (DOT Language)

Caption: this compound's effect on mitochondrial-mediated apoptosis.

Caption: this compound's inhibition of the CLIC1-ROS-ERK pathway.

Experimental Workflow Diagram (DOT Language)

Caption: Workflow for assessing cell viability with this compound.

References

- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Optimal Concentration of IAA-94 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanyloxyacetic acid-94 (IAA-94) is a well-characterized inhibitor of the Chloride Intracellular Channel (CLIC) family of proteins.[1][2] CLICs are involved in a variety of cellular processes, including ion homeostasis, cell volume regulation, and cell cycle progression.[1] Dysregulation of CLIC expression and function has been implicated in several pathologies, particularly cancer, where they can influence cell proliferation, migration, and invasion.[1][3] this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of CLIC channels in cell culture models.

This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments. It includes a summary of effective concentrations in various experimental systems, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific experimental setup. The following table summarizes concentrations of this compound that have been reported to be effective in different cell culture-based experiments.

| Cell Type/System | Application | Effective Concentration Range | Reference |

| Cardiac Mitochondria | Inhibition of Calcium Retention Capacity | 3 µM - 100 µM | [4] |

| Colon Cancer Cells (LOVO) | Inhibition of Cell Migration and Invasion | 20 µM - 40 µM | [3] |

| Macrophages (CLIC1+/+) | Inhibition of Phagosomal Acidification | Not specified, but effective | [5] |

| Cardiac Mitoplasts | Inhibition of Chloride Channel Currents | Not specified, but effective | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line and for establishing the IC50 value (the concentration at which 50% of cell viability is inhibited).

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for IC50 determination is 0.1 µM to 200 µM.[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.[7]

-

Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.[7]

-

Gently pipette up and down to mix and ensure a homogenous solution.

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells) from each well into a separate centrifuge tube.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the collected medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

-

Discard the supernatant and wash the cell pellet twice with cold PBS.[9]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and gates.

-

Acquire data and analyze the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for recording chloride currents in cultured cells and assessing the inhibitory effect of this compound.

Materials:

-

Cultured cells on coverslips

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 130 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with CsOH)

-

This compound stock solution

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

Protocol:

-

Preparation:

-

Place a coverslip with cultured cells in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Pull a patch pipette from a borosilicate glass capillary and fire-polish the tip. The pipette resistance should be 3-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

-

Giga-seal Formation:

-

Apply positive pressure to the pipette and approach a target cell.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[11]

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[12]

-

Allow the cell to stabilize for a few minutes.

-

-

Recording Chloride Currents:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.

-

Record the resulting currents.

-

-

Application of this compound:

-

Prepare the external solution containing the desired concentration of this compound.

-

Perfuse the recording chamber with the this compound containing solution.

-

Repeat the voltage-step protocol to record chloride currents in the presence of the inhibitor.

-

-

Data Analysis:

-

Analyze the current-voltage (I-V) relationship before and after the application of this compound.

-

Calculate the percentage of inhibition of the chloride current at different voltages.

-

Mandatory Visualization

Caption: Workflow for determining the optimal this compound concentration.

Caption: Simplified signaling pathways affected by this compound.

References

- 1. Intracellular Chloride Channels: Novel Biomarkers in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloride intracellular channel 1 regulates colon cancer cell migration and invasion through ROS/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular chloride channel protein CLIC1 regulates macrophage function through modulation of phagosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

Application Notes and Protocols: Preparation of Iaa-94 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iaa-94 is a potent inhibitor of intracellular chloride channels, demonstrating significant effects on cellular processes by modulating ion homeostasis.[1][2][3] A member of the indanyloxyacetic acid class of compounds, this compound has been instrumental in elucidating the physiological roles of chloride channels, particularly the Chloride Intracellular Channel (CLIC) protein family.[4] Its mechanism of action involves the blockage of these channels, which can lead to alterations in mitochondrial function, specifically by reducing the calcium retention capacity of mitochondria and promoting the opening of the mitochondrial permeability transition pore (mPTP).[1][3]

Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound for use in a variety of biological assays.[1][2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈Cl₂O₄ | [2] |

| Molecular Weight | 357.2 g/mol | [2] |

| Solubility in DMSO | 15 mg/mL | [2] |

| Recommended Storage | -20°C | [2] |

| Long-term Stability | ≥ 4 years at -20°C | [2] |

| In Vitro Working Conc. | 3 µM - 100 µM | [1] |

| In Vivo Dosage | 20 mg/kg (bolus injection) | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to achieve desired experimental concentrations.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 357.2 g/mol x 1000 mg/g = 3.572 mg

-

-

Therefore, 3.572 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

-

-

Weighing this compound:

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 3.572 mg of this compound powder and add it to the microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous/cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term storage.[2]

-

Protocol for Diluting this compound Stock Solution for Cell Culture Experiments

-

Thaw the Stock Solution:

-

Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

-

-

Prepare Intermediate Dilutions (if necessary):

-

For many cell culture experiments, the final concentration of this compound will be in the micromolar range. To avoid pipetting very small volumes of the concentrated stock, it is advisable to prepare an intermediate dilution in cell culture medium or a suitable buffer (e.g., PBS).

-

For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

-

-

Prepare the Final Working Concentration:

-

Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.

-

For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

-

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound Action

Caption: this compound inhibits CLICs, leading to mPTP opening.

References

- 1. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Chloride channel blocker this compound increases myocardial infarction by reducing calcium retention capacity of the cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Potent Chloride Intracellular Channel Protein 1 Inhibitors from Traditional Chinese Medicine through Structure-Based Virtual Screening and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: IAA-94

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAA-94 is a potent inhibitor of chloride channels, belonging to the indanyloxyacetic acid class of compounds.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of chloride channels in various cellular processes. This compound has been demonstrated to bind to chloride channels with high affinity, having a Ki value of 1 µM in bovine kidney cortex microsomes.[1] At a concentration of 10 µM, it also reversibly inhibits chloride intracellular channel (CLIC) proteins.[1] These application notes provide detailed information on the solubility of this compound, its mechanism of action, and protocols for its use in research settings.

Solubility Data

The solubility of this compound in various solvents is crucial for the preparation of stock solutions and for conducting experiments. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 15 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1] |

| Ethanol | 15 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

| Water | 0.2 mg/mL | [3] |

| 0.1 M NaOH | 2.8 mg/mL | [3] |

Mechanism of Action